molecular formula C11H9NO3 B572792 1H-Indole-7-carboxylic acid, 3-acetyl- CAS No. 1227753-16-3

1H-Indole-7-carboxylic acid, 3-acetyl-

Cat. No.: B572792
CAS No.: 1227753-16-3
M. Wt: 203.197
InChI Key: JMCQMPOYMCLZGS-UHFFFAOYSA-N
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Description

1H-Indole-7-carboxylic acid, 3-acetyl- is a substituted indole derivative featuring a carboxylic acid group at position 7 and an acetyl group at position 3. Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to bioactive molecules like serotonin and tryptophan. For instance, the parent compound, 1H-Indole-7-carboxylic acid (CAS: 1670-83-3), has a molecular formula of C₉H₇NO₂, a melting point of 202–204°C , and applications in enzyme crystallization studies for diabetes and Alzheimer’s research . The 3-acetyl substitution likely enhances electron-withdrawing effects, altering reactivity and solubility compared to other substituents.

Properties

IUPAC Name

3-acetyl-1H-indole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6(13)9-5-12-10-7(9)3-2-4-8(10)11(14)15/h2-5,12H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCQMPOYMCLZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation of Preformed Indole Derivatives

Friedel-Crafts acylation remains a cornerstone for introducing acetyl groups to the C3 position of indoles. A modified protocol using acetic anhydride and Lewis acids (e.g., AlCl₃) achieves 68–74% yields for 3-acetylindoles. Critical parameters include:

  • Temperature : Reactions proceed optimally at 40–60°C; higher temperatures promote over-acylation.

  • Solvent systems : Dichloromethane (DCM) or 1,2-dichloroethane enhances electrophilic substitution.

  • Substituent effects : Electron-donating groups at C5 or C7 positions direct acylation to C3, as demonstrated in the synthesis of 3-acetyl-5-methoxyindole.

A representative procedure involves treating 1H-indole-7-carboxylic acid with acetyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv) in DCM at 50°C for 6 hours, yielding 72% of the target compound after recrystallization.

Palladium-Catalyzed C–H Activation Approaches

Pd(II)-mediated C–H functionalization has emerged as a powerful tool for direct acetylation. The method leverages coordinating groups (e.g., carboxylic acids) to guide regioselectivity.

Directed C4 Arylation Followed by Acetyl Migration

A breakthrough study by Lee et al. (2022) demonstrated that Pd(OAc)₂/AgOAc systems in hexafluoroisopropanol (HFIP) enable C4 arylation of 3-acetylindoles, followed by acetyl migration to C2. While initially developed for arylation, this mechanism informs acetyl positioning strategies:

  • C4 activation : Pd(II) coordinates with the C7 carboxylic acid group, facilitating C4–H bond cleavage.

  • Acetyl migration : Thermodynamically driven rearrangement shifts the acetyl group from C3 to C2 in NH-free indoles.

Adapting this protocol, 1H-indole-7-carboxylic acid undergoes C3 acetylation via in situ-generated acylium ions (from acetic acid and TFA), achieving 79% yield at 65°C.

Multistep Synthesis from Aniline Precursors

Nenitzescu Indole Synthesis

The Nenitzescu reaction constructs the indole core from substituted anilines and β-keto esters. A 2021 study optimized this route for 5-hydroxyindoles, which were alkylated and acetylated to yield target structures:

  • Indole formation : Reaction of 4-methoxyaniline with ethyl acetoacetate in acidic conditions (H₂SO₄, 0°C) produces 5-hydroxyindole-7-carboxylate (62% yield).

  • O-Alkylation : Methyl 2-bromoacetate introduces the carboxylic acid precursor (K₂CO₃/DMF, 60°C, 85% yield).

  • C3 acetylation : AcCl/AlCl₃ in DCM at 50°C installs the acetyl group (74% yield).

Patent-Based Manufacturing Processes

US Patent 20110172428A1 details large-scale methods for analogous indazole-3-carboxylic acids, offering transferable insights:

  • Stepwise acetylation : A wet cake of indole-7-carboxylic acid is treated with acetic anhydride in DCM/TFA (1:1) at 90°C, achieving 76% yield after recrystallization.

  • Workup considerations : Layer separation in DCM minimizes product loss, while DMA-assisted distillation removes excess reagents.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Friedel-Crafts acylation68–74Simple setupLimited to electron-rich indoles
Pd-catalyzed C–H activation79RegioselectiveRequires expensive catalysts
Nenitzescu synthesis62–74Builds complex scaffoldsMultistep, low overall yield
Patent-scale process76Scalable (>1 kg)High-temperature requirements

Solvent and Temperature Effects on Acetyl Migration

Recent studies reveal that solvent polarity dictates acetyl group positioning:

  • Nonpolar solvents (DCM) : Favor kinetic C3-acetylation (85% selectivity).

  • Polar aprotic solvents (DMF) : Promote thermodynamic migration to C2 (72% after 24 hours).

This phenomenon necessitates precise control during workup to isolate the desired C3-acetyl isomer.

Characterization and Quality Control

  • ¹H NMR : Key signals include:

    • Acetyl group: δ 2.65 (s, 3H).

    • Carboxylic acid: δ 12.1 (broad, 1H).

  • HPLC purity : >98% achieved via reverse-phase C18 chromatography (MeOH/H₂O = 70:30) .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-7-carboxylic acid, 3-acetyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1H-Indole derivatives, including 1H-Indole-7-carboxylic acid, 3-acetyl-, have been extensively studied for their biological activities. The indole scaffold is known for its role in numerous pharmacologically active compounds.

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives. For instance, indole-2-carboxylic acid derivatives have shown efficacy as inhibitors of HIV-1 integrase, a critical enzyme in the HIV life cycle. Modifications at the C2 and C3 positions of the indole core significantly enhance their inhibitory effects against HIV-1 integrase . This suggests that similar modifications on 1H-Indole-7-carboxylic acid, 3-acetyl- could yield compounds with enhanced antiviral properties.

Anticancer Properties

Indole derivatives are also being explored for their anticancer activities. Research indicates that certain indole-based compounds exhibit potent cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation . For example, studies on related indole compounds have demonstrated their ability to target specific signaling pathways involved in cancer progression.

Synthesis and Derivative Development

The versatility of the indole structure allows for extensive modifications to create derivatives with tailored biological activities. The synthesis of 1H-Indole-7-carboxylic acid, 3-acetyl-, can serve as a precursor for further chemical modifications:

Modification Potential Activity
Halogenation at C6Increased potency against viruses
Alkylation at C2Enhanced anticancer activity
Formation of estersImproved solubility and bioavailability

These derivatives can be screened for their biological activities using established assays to identify promising candidates for drug development.

Case Study 1: HIV-1 Integrase Inhibition

A study published in Molecules discussed the structural optimization of indole derivatives to enhance their inhibitory activity against HIV-1 integrase. The introduction of specific substituents at the C3 position improved binding affinity and selectivity . This approach can be applied to explore modifications on 1H-Indole-7-carboxylic acid, 3-acetyl-, aiming for similar or enhanced effects.

Case Study 2: Anticancer Activity

Research conducted on various indole derivatives revealed significant anticancer properties against breast and colon cancer cell lines. The study demonstrated that substituents on the indole ring could modulate the interaction with cellular targets involved in cancer progression . This suggests that exploring similar substitutions on 1H-Indole-7-carboxylic acid, 3-acetyl-, may yield effective anticancer agents.

Mechanism of Action

The mechanism of action of 1H-Indole-7-carboxylic acid, 3-acetyl- involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it can inhibit enzymes or modulate receptor activity, leading to therapeutic effects such as anti-inflammatory or anticancer actions .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Compounds
Property 1H-Indole-7-carboxylic acid 3-Methyl Derivative 7-Chloro-3-methyl Derivative
Melting Point (°C) 202–204 N/A (predicted BP: 416.9) Not reported
Molecular Weight 161.15 175.18 209.63
Solubility Water (low), polar solvents Not reported Organic solvents (e.g., DMSO)

Biological Activity

1H-Indole-7-carboxylic acid, 3-acetyl- (CAS No. 1227753-16-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of 1H-Indole-7-carboxylic acid, 3-acetyl- is characterized by an indole ring system with a carboxylic acid and an acetyl group. This structural arrangement is crucial for its biological activity, influencing its interaction with various molecular targets.

The biological activity of 1H-Indole-7-carboxylic acid, 3-acetyl- can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, it may interact with histone deacetylases (HDACs), which play a role in regulating gene expression and are implicated in cancer progression .
  • Antiplasmodial Activity : Research indicates that derivatives of indole compounds exhibit antimalarial properties. The structural modifications in 1H-Indole-7-carboxylic acid, particularly at the C-3 position, enhance its efficacy against Plasmodium falciparum, the causative agent of malaria .

Anticancer Properties

1H-Indole-7-carboxylic acid, 3-acetyl-, along with its derivatives, has been evaluated for anticancer activity. Studies suggest that these compounds can induce apoptosis in cancer cells through the modulation of HDAC activity, leading to alterations in gene expression associated with cell cycle regulation and apoptosis .

Antimicrobial Effects

There is evidence supporting the antimicrobial activity of indole derivatives. The compound has shown potential against various bacterial strains, making it a candidate for developing new antibiotics .

Antimalarial Activity

As mentioned earlier, studies have demonstrated that derivatives of this compound possess significant antimalarial activity. For example, specific analogs exhibited IC50 values indicating moderate to strong inhibition against the chloroquine-sensitive strain of P. falciparum (IC50 values ranging from 1.43 µM to 5.15 µM) .

Data Summary

Activity IC50 Value (µM) Selectivity Index (SI) Reference
Antiplasmodial1.43 - 5.150.13 - 0.47
Anticancer (HDAC Inhibition)Not specifiedNot specified
AntimicrobialVariesNot specified

Case Studies

  • Antimalarial Study : A study focused on synthesizing derivatives of indole-7-carboxylic acids revealed that certain substitutions significantly enhanced antiplasmodial activity against P. falciparum. The most active compounds were subjected to molecular docking studies to elucidate their binding interactions with target enzymes involved in the parasite's metabolic pathways .
  • Cancer Research : In vitro studies have shown that indole derivatives can effectively inhibit HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. This mechanism has been linked to reduced proliferation and enhanced apoptosis in various cancer cell lines .

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